molecular formula C7H7BF2O2 B591620 (3-(Difluoromethyl)phenyl)boronic acid CAS No. 854690-87-2

(3-(Difluoromethyl)phenyl)boronic acid

Cat. No. B591620
CAS RN: 854690-87-2
M. Wt: 171.938
InChI Key: MYJVGNXKXAYCTH-UHFFFAOYSA-N
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Description

“(3-(Difluoromethyl)phenyl)boronic acid” is a type of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry . Boronic acids are known for their various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acids like “(3-(Difluoromethyl)phenyl)boronic acid” can be accomplished via Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of “(3-(Difluoromethyl)phenyl)boronic acid” can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .


Chemical Reactions Analysis

Boronic acids, such as “(3-(Difluoromethyl)phenyl)boronic acid”, are used as building blocks and synthetic intermediates . They can be used in various chemical reactions, including the Suzuki–Miyaura coupling, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and the Liebeskind-Srogl coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Difluoromethyl)phenyl)boronic acid” can be evaluated by both spectrophotometric and potentiometric titrations . The compound exhibits high resistance to protodeboronation .

Scientific Research Applications

Sensing Applications

Boronic acids, including (3-(Difluoromethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can involve the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used for electrophoresis of glycated molecules .

Therapeutics Development

Boronic acids are used in the development of therapeutics . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin .

Suzuki-Miyaura Cross-Coupling Reactions

(3-(Difluoromethyl)phenyl)boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Synthesis of Biologically Active Molecules

This compound is also used in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of boronic acids involves the introduction of a boronic acid group to bioactive molecules, which modifies selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving the already existing activities . The aminomethyl group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .

Safety and Hazards

“(3-(Difluoromethyl)phenyl)boronic acid” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used as required .

Future Directions

Given the wide range of applications and the relatively simple synthesis process of boronic acids, it is suggested to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVGNXKXAYCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660133
Record name [3-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)phenyl)boronic acid

CAS RN

854690-87-2
Record name [3-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Difluoromethyl-phenylboronic acid
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